Thiopental
Overview
Description
Thiopental sodium, also known as sodium pentothal, is a rapid-onset, short-acting barbiturate general anesthetic. It is a thiobarbiturate, which means it is a sulfur-containing analog of barbituric acid. This compound sodium has been widely used in the induction phase of general anesthesia, for rapid-sequence induction and intubation, and in some cases, for the control of convulsive states .
Mechanism of Action
Target of Action
Thiopental primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its target, the GABA A receptor, by binding to a distinct site associated with a Cl- ionopore . This binding increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By prolonging the opening of the Cl- ionopore at the GABA A receptor, this compound enhances the inhibitory effect of GABA, leading to decreased neuronal excitability . This results in the induction of anesthesia and control of convulsive states .
Pharmacokinetics
This compound exhibits several key pharmacokinetic properties:
- Absorption : As this compound is usually administered intravenously, absorption is complete and instantaneous .
- Distribution : this compound is non-polar, lipophilic, and only partially ionized at plasma pH, allowing it to readily enter the brain and muscle . Its distribution into less perfused organs like muscle and adipose tissue is considerably delayed .
- Metabolism : this compound is almost completely biotransformed in the liver to mostly inactive metabolites .
- Excretion : These metabolites are then excreted in the urine .
Result of Action
The action of this compound results in the induction of general anesthesia , the control of convulsive states , and the reduction of intracranial pressure . It produces hypnosis within 30 to 40 seconds of intravenous injection .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, its lipid solubility allows it to be sequestered in fatty tissue, which can affect its duration of action . Additionally, the dosage of this compound must be adapted in patients with liver damage and heart failure, as these conditions can affect its metabolism and distribution .
Biochemical Analysis
Biochemical Properties
Thiopental plays a significant role in biochemical reactions, primarily through its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the brain. This compound enhances the effect of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal activity. This interaction with the GABA receptor is crucial for its anesthetic and sedative effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In neurons, it inhibits synaptic transmission by enhancing GABAergic activity, leading to sedation and anesthesia. This compound also influences cell signaling pathways, particularly those involving GABA receptors. Additionally, it can affect gene expression by altering the transcription of genes involved in neuronal activity and metabolism. This compound’s impact on cellular metabolism includes a reduction in oxygen consumption and metabolic rate, which is beneficial in conditions like brain hypoxia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GABA receptor at a specific site distinct from the GABA binding site. This binding increases the affinity of the receptor for GABA, resulting in prolonged opening of the chloride ion channel. The influx of chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This compound also inhibits excitatory neurotransmitters like glutamate, further contributing to its sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known for its rapid onset of action, typically within seconds of administration. Its effects are short-lived, with a duration of action of about 5 to 10 minutes. Over time, this compound undergoes redistribution from the brain to other tissues, leading to a decrease in its anesthetic effect. This compound is also subject to metabolic degradation, primarily in the liver, where it is converted to inactive metabolites .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces sedation and hypnosis, while higher doses result in anesthesia and loss of consciousness. At very high doses, this compound can cause respiratory depression and cardiovascular collapse, highlighting the importance of careful dosage management. In animal studies, threshold effects have been observed, where a minimum effective dose is required to achieve the desired anesthetic effect .
Metabolic Pathways
This compound is extensively metabolized in the liver. The primary metabolic pathway involves oxidative desulfuration to form pentobarbital, an active metabolite. Pentobarbital is further metabolized through oxidation and hydroxylation to form carboxylic acids and alcohols, which are pharmacologically inactive. The enzymes involved in this compound metabolism include cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It is highly lipophilic, allowing it to rapidly cross the blood-brain barrier and exert its effects on the central nervous system. This compound’s distribution is influenced by its binding to plasma proteins, primarily albumin. This binding affects its free concentration and, consequently, its pharmacological activity. This compound’s localization in the brain and other tissues is transient, as it is quickly redistributed to peripheral tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the neuronal membrane, where it interacts with GABA receptors. Its lipophilic nature allows it to integrate into the lipid bilayer of cell membranes, facilitating its access to receptor sites. This compound does not undergo significant post-translational modifications, but its activity is influenced by its concentration at the receptor site and the presence of other interacting molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium typically begins with the reaction of ethyl malonate with 2-bromopentane in the presence of sodium ethoxide. This reaction produces a substituted malonic ester, which is then cyclized with thiourea to form the thiobarbiturate ring system. The final product is obtained by neutralizing the thiobarbiturate with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound sodium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Thiopental sodium undergoes several types of chemical reactions, including:
Oxidation: this compound sodium can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Pentobarbital and other metabolites.
Reduction: Various reduced forms of the thiobarbiturate ring.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Thiopental sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving the central nervous system and its effects on neuronal activity.
Medicine: Widely used as an anesthetic agent in surgical procedures and for the control of convulsive states.
Industry: Utilized in the pharmaceutical industry for the production of anesthetic drugs.
Comparison with Similar Compounds
Pentobarbital: Another barbiturate with similar anesthetic properties but a longer duration of action.
Propofol: A non-barbiturate anesthetic that has largely replaced thiopental sodium in many clinical settings due to its rapid onset and recovery times.
Methohexital: A barbiturate with a similar mechanism of action but a shorter duration of effect compared to this compound sodium.
Uniqueness: this compound sodium is unique due to its rapid onset and short duration of action, making it particularly useful for induction of anesthesia and rapid-sequence intubation. Its ability to reduce intracranial pressure also makes it valuable in neurosurgical applications .
Properties
IUPAC Name |
5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJDSEJGGMCXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023653 | |
Record name | Thiopental | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thiopental | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.98e-02 g/L | |
Record name | Thiopental | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Thiopental binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Thiopental (16 total), please visit the HSDB record page. | |
Record name | Thiopental | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00599 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Thiopental | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
76-75-5, 71-73-8 | |
Record name | (±)-Thiopental | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiopental [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiopental | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00599 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiopental | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.896 | |
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Record name | Thiopental sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOPENTAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8Z5M7NA3 | |
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Record name | Thiopental | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiopental | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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